Ethyl 3-(1,3-Dioxolane)hexanoate

Description

Properties

IUPAC Name |

ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPDRYPXSHROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCCO1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561076 | |

| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76924-94-2 | |

| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties and structure of Ethyl 3-(1,3-Dioxolane)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is a chemical compound with the CAS number 76924-94-2. It is also known by other names such as 2-Propyl-1,3-dioxolane-2-acetic Acid Ethyl Ester.[1] This document provides a comprehensive overview of its chemical properties, structure, and available technical data. This guide is intended for use by professionals in research, science, and drug development who may be interested in this molecule for organic synthesis or as a potential component in proteomics research.[2]

Chemical Structure and Properties

The molecular structure of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate consists of a hexanoate ethyl ester backbone with a dioxolane ring attached at the third carbon position.

Molecular and Physical Properties

A summary of the key molecular and physical properties of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is presented in the table below. The compound is typically supplied as a clear, colorless oil.[1]

| Property | Value | Reference |

| CAS Number | 76924-94-2 | [1][2][3][4] |

| Molecular Formula | C10H18O4 | [5] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| Appearance | Clear Colourless Oil | [1] |

| Storage | 2-8°C Refrigerator | [1] |

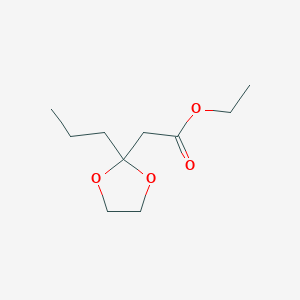

Chemical Structure Visualization

The chemical structure of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate can be represented by the following diagram:

Caption: Chemical structure of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate are not widely published. Researchers requiring this information for structural confirmation or analysis should consider obtaining it experimentally. For reference, typical spectral features of related functional groups are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), protons on the hexanoate chain, and protons of the dioxolane ring. The chemical shifts would be influenced by the neighboring ester and dioxolane functionalities.

-

¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons in the hexanoate chain, the acetal carbon of the dioxolane ring, and the methylene carbons of the dioxolane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O stretching vibrations for the ester and the dioxolane ether linkages would also be present, likely in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 202. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage of the hexanoate chain, and fragmentation of the dioxolane ring.

Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis would be as follows:

Caption: General workflow for the synthesis of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.

Reaction Principle: The reaction is an equilibrium process. To drive the reaction towards the formation of the dioxolane (ketal), the water formed as a byproduct needs to be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Potential Applications and Biological Activity

While Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is listed as a compound for organic synthesis and proteomics research, specific studies detailing its biological activity are scarce.[2] However, the dioxolane moiety is present in various biologically active molecules.

Known Activities of Dioxolane Derivatives

Research on other dioxolane-containing compounds has revealed a range of biological activities, which may suggest potential areas of investigation for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.

Caption: Reported biological activities of various dioxolane derivatives.

It is important to note that these are general activities of the dioxolane class of compounds, and specific testing of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is required to determine its biological profile.

Conclusion

Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is a specialty chemical with established use in synthetic organic chemistry. While its fundamental properties are known, a comprehensive public dataset of its physical constants and spectroscopic characteristics is lacking. The information provided in this guide, based on available data and predictions from related structures, serves as a foundational resource for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications, particularly in the realm of medicinal chemistry and drug development, given the known biological activities of the broader dioxolane family. Professionals are encouraged to consult with chemical suppliers for the most current and detailed technical specifications.[2][3][4]

References

In-Depth Technical Guide: Ethyl 3-(1,3-Dioxolane)hexanoate

CAS Number: 76924-94-2

Synonyms: 2-Propyl-1,3-dioxolane-2-acetic Acid Ethyl Ester, 3,3-Ethylenedioxyhexanoic Acid Ethyl Ester

This technical guide provides a comprehensive overview of Ethyl 3-(1,3-Dioxolane)hexanoate, a versatile synthetic intermediate with applications in organic chemistry and potential relevance to drug discovery and proteomics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a clear, colorless oil. Its primary role in organic synthesis is as a protected form of a β-keto ester. The dioxolane group serves as a protecting group for the ketone functionality of ethyl 3-oxohexanoate, allowing for selective reactions at other parts of the molecule, such as the ester group.[1][2][3]

| Property | Value | Reference |

| CAS Number | 76924-94-2 | [4] |

| Molecular Formula | C₁₀H₁₈O₄ | [5] |

| Molecular Weight | 202.25 g/mol | [5] |

| Appearance | Clear Colourless Oil | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | - |

Synthesis

The synthesis of this compound is achieved through the ketalization of ethyl 3-oxohexanoate with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by the removal of water, often using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the formation of ethylene ketals from ketoesters.

Materials:

-

Ethyl 3-oxohexanoate

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus and reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxohexanoate (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

-

Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography (GC), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

dot

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the dioxolane ring protons (a multiplet around 3.9 ppm), the methylene group adjacent to the ester (a singlet or AB quartet around 2.5 ppm), and the propyl chain.

¹³C NMR: The carbon NMR spectrum will feature a signal for the ester carbonyl carbon around 170 ppm, the ketal carbon of the dioxolane ring around 109 ppm, the methylene carbons of the dioxolane ring around 65 ppm, and the carbons of the ethyl and propyl groups. Data for the starting material, ethyl 3-oxohexanoate, shows a ketone carbonyl at approximately 202 ppm, which would be absent in the product, and the appearance of the ketal carbon signal would confirm the reaction's success.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 202. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) from the ester, and fragmentation of the dioxolane ring and the propyl side chain. For comparison, the mass spectrum of the related compound ethyl hexanoate shows a prominent peak at m/z 88.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a strong absorption band corresponding to a ketone C=O stretch (typically around 1715 cm⁻¹). Key absorptions will include:

-

C=O stretch (ester): A strong band around 1735-1750 cm⁻¹.

-

C-O stretch (ester and ketal): Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

Applications in Drug Development and Research

Role as a Protected Building Block

The primary utility of this compound in drug development lies in its function as a protected building block.[2] The dioxolane group effectively masks the reactive ketone at the 3-position, which is more susceptible to nucleophilic attack than the ester functionality. This protection allows for selective chemical transformations to be carried out on the ester group or other parts of a more complex molecule without interference from the ketone.[1]

For example, the ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with Grignard reagents to introduce new carbon-carbon bonds. Following these transformations, the dioxolane protecting group can be readily removed under mild acidic conditions to regenerate the ketone. This strategy is crucial in the multi-step synthesis of complex pharmaceutical compounds.

dot

References

- 1. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propyl-1,3-dioxolane | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [guidechem.com]

Technical Guide: Spectroscopic Analysis of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate with a Focus on Nuclear Magnetic Resonance (NMR) Data

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted data set based on the analysis of structurally related compounds. The guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data and visualizes the general workflow for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate. These predictions are derived from the known chemical shifts of ethyl hexanoate, 1,3-dioxolane, and related structures. The numbering of the atoms for the purpose of this prediction is illustrated in Figure 1.

Figure 1. Chemical structure of Ethyl 3-(1,3-dioxolan-2-yl)hexanoate with atom numbering for NMR prediction.

Table 1: Predicted ¹H NMR Data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate (in CDCl₃, 400 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | 0.90 | triplet | 3H | ~7.0 |

| H-b | 1.30 - 1.40 | multiplet | 2H | - |

| H-c | 1.60 - 1.70 | multiplet | 2H | - |

| H-d | 2.40 | triplet | 2H | ~7.5 |

| H-e | 4.90 | triplet | 1H | ~4.5 |

| H-f | 3.90 - 4.00 | multiplet | 4H | - |

| H-g | 4.12 | quartet | 2H | ~7.1 |

| H-h | 1.25 | triplet | 3H | ~7.1 |

Table 2: Predicted ¹³C NMR Data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate (in CDCl₃, 100 MHz)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~14.0 |

| C-2 | ~22.5 |

| C-3 | ~31.5 |

| C-4 | ~34.0 |

| C-5 (C=O) | ~173.0 |

| C-6 (CH) | ~104.0 |

| C-7 (CH₂) | ~65.0 |

| C-8 (O-CH₂) | ~60.5 |

| C-9 (CH₃) | ~14.2 |

Experimental Protocols

A generalized experimental protocol for acquiring NMR spectra of small organic molecules is detailed below.[1]

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

For ¹H NMR Spectroscopy:

-

Experiment: Standard one-dimensional proton experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16, depending on sample concentration.

For ¹³C NMR Spectroscopy:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

For 2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by 2-3 bonds, respectively. These experiments are crucial for unambiguous assignment of the NMR signals.[2][3]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent signal to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

The Enduring Guardian: A Technical Guide to the Discovery and History of 1,3-Dioxolane Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective strategies, the use of 1,3-dioxolanes to shield aldehydes and ketones stands as a classic and enduringly reliable method. This technical guide provides an in-depth exploration of the discovery and history of 1,3-dioxolane protecting groups, their underlying chemical principles, detailed experimental protocols, and their critical role in the synthesis of complex molecules, particularly within the pharmaceutical landscape.

I. Discovery and Historical Context

The story of the 1,3-dioxolane protecting group is intrinsically linked to the broader history of acetal chemistry and the availability of its key building block, ethylene glycol.

Early Foundations: The French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856.[1] However, its application as a tool in complex organic synthesis would not be realized for several decades. The foundational chemistry of acetals, formed by the reaction of carbonyl compounds with alcohols, was also established in the late 19th and early 20th centuries.

Emergence as a Protecting Group: While pinpointing a single seminal publication that introduced the 1,3-dioxolane as a protecting group is challenging, its widespread adoption can be traced to the mid-20th century. This era saw a surge in the total synthesis of complex natural products, such as steroids. The pioneering work of chemists like R.B. Woodward in the 1950s on the total synthesis of cortisone and other steroids showcased the necessity of robust and selective protecting groups.[2] In these intricate synthetic routes, the 1,3-dioxolane (often referred to as an ethylene ketal) proved invaluable for its ability to mask a ketone or aldehyde from a variety of reaction conditions, only to be smoothly removed when desired. The publication of comprehensive texts on the subject, such as J. F. W. McOmie's "Protective Groups in Organic Chemistry," further solidified the 1,3-dioxolane's place in the synthetic chemist's toolkit.

The key to the success of the 1,3-dioxolane lies in its inherent stability profile: it is remarkably resistant to basic, nucleophilic, and many oxidative and reductive conditions, yet readily cleaved under acidic conditions, particularly in the presence of water.[3][4] This differential reactivity allows for the selective manipulation of other functional groups within a molecule.

II. Chemical Principles and Mechanism

The formation and cleavage of 1,3-dioxolanes are reversible processes governed by the principles of acid catalysis.

Formation Mechanism: The protection of a carbonyl compound as a 1,3-dioxolane proceeds via an acid-catalyzed reaction with ethylene glycol. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, forming a resonance-stabilized oxocarbenium ion.[5]

-

Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion.

-

Deprotonation: The resulting protonated 1,3-dioxolane is deprotonated to yield the final protected compound and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the 1,3-dioxolane, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[3]

Cleavage (Deprotection) Mechanism: The deprotection of a 1,3-dioxolane is essentially the reverse of the formation mechanism and is achieved by treatment with aqueous acid.[6]

-

Protonation of a Ring Oxygen: An acid catalyst protonates one of the oxygen atoms of the dioxolane ring.

-

Ring Opening: The protonated oxygen and its attached carbon are now a good leaving group. The ring opens to form a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule attacks the oxocarbenium ion.

-

Proton Transfer: A proton is transferred to the other ring oxygen.

-

Hemiacetal Cleavage: The protonated ether linkage cleaves, releasing ethylene glycol and the protonated carbonyl compound.

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the original aldehyde or ketone and the acid catalyst.

The presence of excess water is crucial to drive the equilibrium towards the cleavage products.

III. Quantitative Data on Stability and Reactivity

The utility of the 1,3-dioxolane protecting group is defined by its kinetic stability under a range of conditions and its lability under specific acidic conditions. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the electronic nature of the substituents on the original carbonyl compound.

| Condition/Reagent | Stability of 1,3-Dioxolane | Notes |

| Aqueous Acid (pH < 4) | Labile | Hydrolysis occurs readily. The rate is dependent on the specific acid and its concentration. |

| Aqueous Base (pH > 9) | Stable | Resistant to hydrolysis under basic conditions. |

| Nucleophiles (e.g., Grignard reagents, organolithiums, enolates) | Stable | Does not react with common nucleophiles.[3] |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Unaffected by hydride reducing agents.[3] |

| Oxidizing Agents (e.g., PCC, PDC, Jones Reagent) | Generally Stable | Stable to many common oxidizing agents. Strong Lewis acids can enhance sensitivity to some oxidants.[3] |

Factors Influencing the Rate of Hydrolysis:

-

Electronic Effects: Electron-donating groups on the aromatic ring of 2-aryl-1,3-dioxolanes generally increase the rate of hydrolysis by stabilizing the intermediate oxocarbenium ion. Conversely, electron-withdrawing groups decrease the rate.

-

Steric Effects: Increased steric hindrance around the acetal carbon can influence the rate of hydrolysis.

-

Ring Size: For cyclic acetals, five-membered 1,3-dioxolanes derived from aldehydes are generally hydrolyzed faster than their six-membered 1,3-dioxane counterparts. However, for ketones, the opposite is often true, with 1,3-dioxanes hydrolyzing more rapidly.[6]

IV. Experimental Protocols

The following are representative experimental protocols for the formation and cleavage of 1,3-dioxolane protecting groups.

Protocol 1: Protection of a Ketone (e.g., Cyclohexanone)

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap and half-fill the flask).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude 1,4-dioxaspiro[4.5]decane.

-

The product can be purified by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a 1,3-Dioxolane

Materials:

-

1,3-Dioxolane-protected carbonyl compound

-

Acetone

-

Water

-

Dilute aqueous hydrochloric acid (e.g., 2 M HCl) or another acid catalyst

-

Ethyl acetate or diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 1,3-dioxolane-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of dilute aqueous hydrochloric acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Reaction times can vary from minutes to several hours depending on the substrate.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected carbonyl compound.

-

Purify the product by column chromatography, distillation, or recrystallization as needed.

V. Applications in Drug Development and Complex Molecule Synthesis

The 1,3-dioxolane protecting group has been instrumental in the synthesis of numerous biologically active molecules.

-

Steroid Synthesis: As mentioned earlier, the protection of ketone functionalities as 1,3-dioxolanes was a key strategy in the total synthesis of steroids like cortisone. This allowed for modifications at other positions of the steroid nucleus without affecting the protected carbonyl group.

-

Prostaglandin Synthesis: The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, often involves the use of 1,3-dioxolane protecting groups. For instance, in the synthesis of PGF₁α, a cyclopentanedione intermediate is protected as a bis-ketal using ethylene glycol to allow for selective transformations on other parts of the molecule.[7][8]

-

Asymmetric Synthesis: Chiral 1,3-dioxolanes, derived from chiral diols, can be used as chiral auxiliaries to induce stereoselectivity in subsequent reactions.

VI. Visualizations

Logical Workflow for Carbonyl Protection and Deprotection

Caption: General workflow for the use of a 1,3-dioxolane protecting group.

Mechanism of 1,3-Dioxolane Formation

Caption: Acid-catalyzed formation of a 1,3-dioxolane protecting group.

Mechanism of 1,3-Dioxolane Cleavage

Caption: Acid-catalyzed cleavage (deprotection) of a 1,3-dioxolane.

VII. Conclusion

The 1,3-dioxolane protecting group, born from the fundamental principles of acetal chemistry, has proven to be an indispensable tool in organic synthesis for over half a century. Its predictable stability, ease of formation and cleavage, and compatibility with a wide range of reagents have cemented its role in the construction of complex and medicinally important molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and practical application of this venerable protecting group remains as crucial today as it was in the pioneering days of total synthesis.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3-Dioxolane synthesis [organic-chemistry.org]

role of Ethyl 3-(1,3-Dioxolane)hexanoate in organic synthesis

An In-depth Technical Guide on the Role of Ethyl 3-(1,3-Dioxolane)hexanoate in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. We will explore its synthesis, physicochemical properties, and, most importantly, its strategic role as a protecting group and building block in the construction of complex molecules relevant to pharmaceutical and chemical research.

Introduction to this compound

This compound (CAS No. 76924-94-2) is an organic compound featuring both an ester and a cyclic acetal (dioxolane) functional group.[1][2][3] Its primary significance in organic synthesis stems from the dioxolane moiety, which serves as a robust protecting group for a ketone.[4] This protection strategy is fundamental in multi-step syntheses, allowing for selective chemical transformations on other parts of the molecule without interference from a reactive carbonyl group. The stable, yet readily cleavable, nature of the dioxolane group makes this compound a valuable tool for synthetic chemists, particularly in the fields of natural product synthesis and drug development, where molecules containing the 1,3-dioxolane structure have shown a broad spectrum of biological activities, including antifungal and antibacterial properties.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in experimental setups.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76924-94-2 | [1][2][3][5] |

| Molecular Formula | C₁₀H₁₈O₄ | [1][2] |

| Molecular Weight | 202.25 g/mol | [2][3] |

| Appearance | Clear, Colourless Oil / Viscous Liquid | [1][2] |

| Synonyms | 2-Propyl-1,3-dioxolane-2-acetic Acid Ethyl Ester | [2] |

| Storage | 2-8°C Refrigerator |[2] |

Table 2: Representative Spectroscopic Data Note: Specific spectral data for this compound is not readily available in the surveyed literature. The data below is characteristic for the key functional groups present in the molecule.

| Data Type | Expected Chemical Shifts / Signals |

| ¹H NMR | ~4.1 ppm (q): -O-CH₂ -CH₃ (Ester) ~3.9 ppm (s or m): -O-CH₂ -CH₂ -O- (Dioxolane ring) ~2.5 ppm (s or t): -CH₂ -C=O (Ester) ~1.2 ppm (t): -O-CH₂-CH₃ (Ester) ~0.9 ppm (t): Alkyl chain -CH₃ |

| ¹³C NMR | ~172 ppm: C =O (Ester) ~109 ppm: C (OR)₂ (Acetal carbon) ~65 ppm: -O-C H₂-C H₂-O- (Dioxolane ring) ~60 ppm: -O-C H₂-CH₃ (Ester) Various signals in the alkyl region (10-40 ppm) |

| FTIR (cm⁻¹) | ~2950-2850: C-H stretch (Alkyl) ~1735: C=O stretch (Ester) ~1200-1000: C-O stretch (Acetal and Ester) |

Synthesis and Experimental Protocols

The most direct and common synthesis of this compound involves the acid-catalyzed reaction of Ethyl 3-oxohexanoate with ethylene glycol. This reaction, known as acetalization, protects the ketone functional group.

Experimental Protocol: Synthesis (General Procedure)

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 3-oxohexanoate (1.0 eq.), ethylene glycol (1.2 eq.), and a suitable solvent such as toluene.

-

Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.02 eq.).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Role in Organic Synthesis: A Strategic Protecting Group

The core function of this compound is to serve as a protected form of Ethyl 3-oxohexanoate. The dioxolane group is stable to a wide range of reagents, including bases, nucleophiles (like Grignard reagents and organolithiums), and reducing agents (like LiAlH₄ and NaBH₄), which would otherwise react with the ketone.

This protection allows for selective chemistry to be performed elsewhere in the molecule, as illustrated in the workflow below.

References

Technical Guide: Physical Properties of Ethyl 3-(1,3-Dioxolan-2-yl)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is an organic compound with the molecular formula C₁₀H₁₈O₄.[1] As a derivative of hexanoic acid, it incorporates a dioxolane ring, which can influence its physical and chemical properties, making it a molecule of interest in various synthetic and developmental pathways. This technical guide provides a summary of the available physical property data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate and related compounds, details standard experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Data Presentation: Physical Properties

Quantitative experimental data for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate is not extensively available in published literature. The compound is described as a colorless, viscous liquid.[1] The following table summarizes key physical properties, including data for structurally similar compounds to provide a comparative reference for estimation.

| Property | Ethyl 3-(1,3-dioxolan-2-yl)hexanoate | Ethyl Hexanoate (analogue) | Ethyl 3-hydroxyhexanoate (analogue) | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate (analogue) |

| Molecular Formula | C₁₀H₁₈O₄ | C₈H₁₆O₂ | C₈H₁₆O₃ | C₉H₁₆O₄ |

| Molecular Weight ( g/mol ) | 202.25[1] | 144.21[2] | 160.21 | 188.22[3] |

| Boiling Point (°C) | Data not available | 166.0 - 168.0 @ 760 mmHg[2] | Data not available | Data not available |

| Melting Point (°C) | Data not available | -67.5[2] | Data not available | Data not available |

| Density (g/cm³) | Data not available | 0.867 - 0.871[2] | 0.970 - 0.984 @ 25°C[4] | 1.048 - 1.054[3] |

| Refractive Index | Data not available | 1.406 - 1.409[2] | 1.426 - 1.430 @ 20°C[4] | 1.422 - 1.432[3] |

| Water Solubility | Data not available | 0.629 mg/mL at 25°C[2] | Data not available | Insoluble in water[3] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds, adaptable for Ethyl 3-(1,3-dioxolan-2-yl)hexanoate.

Determination of Boiling Point (Adapted from OECD Guideline 103)[5][6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus : Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.

-

Procedure (Distillation Method) :

-

Place a measured volume of the sample into a distillation flask with boiling chips.

-

Insert a calibrated thermometer into the neck of the flask, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This is the initial boiling point.

-

Record the barometric pressure at the time of the experiment. Corrections can be made to normalize the boiling point to standard pressure (101.325 kPa).

-

Determination of Melting Point[7][8]

For a substance that may be solid at lower temperatures, a melting point is determined.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp) or Thiele tube.

-

Procedure (Melting Point Apparatus) :

-

Introduce a small, dry sample of the substance into a capillary tube, sealed at one end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point.

-

Determination of Density[9][10]

Density is the mass per unit volume of a substance.

-

Apparatus : Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (Graduated Cylinder Method) :

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

Add a known volume of the liquid sample to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid and record the total mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Perform the measurement at a controlled temperature, as density is temperature-dependent.

-

Determination of Refractive Index[11][12]

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus : Refractometer (e.g., Abbe refractometer).

-

Procedure :

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the liquid sample onto the prism.

-

Close the prism and allow the sample to spread into a thin film.

-

While looking through the eyepiece, adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent. The value is typically reported at 20°C.

-

Determination of Water Solubility (Adapted from OECD Guideline 105)[13][14][15][16]

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.

-

Apparatus : Flask with a stirrer, analytical balance, and a suitable analytical instrument for concentration measurement (e.g., GC, HPLC).

-

Procedure (Flask Method) :

-

Add an excess amount of the test substance to a known volume of distilled water in a flask.

-

Stir the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

-

After stirring, allow the mixture to settle to separate the undissolved substance.

-

Carefully take an aliquot of the clear aqueous solution.

-

Determine the concentration of the substance in the aliquot using a suitable and calibrated analytical method.

-

The resulting concentration is the water solubility of the substance at that temperature.

-

Mandatory Visualization

Caption: Workflow for physical property determination.

References

Stability of the Dioxolane Ring in Ester-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane ring serves as a crucial protecting group for aldehydes and ketones in multi-step organic synthesis, prized for its stability under neutral to basic conditions. However, its lability in acidic environments presents a significant consideration for chemists, particularly in the synthesis and formulation of complex molecules such as pharmaceuticals that may also contain ester functionalities. This guide provides a comprehensive overview of the factors governing the stability of the dioxolane ring, potential degradation pathways, and methodologies for its evaluation.

Core Concepts of Dioxolane Ring Stability

The stability of the 1,3-dioxolane ring is primarily dictated by its susceptibility to acid-catalyzed hydrolysis.[1][2] Under neutral and basic conditions, the ring is generally robust and withstands a wide range of synthetic transformations, including reactions with nucleophiles, bases, and many oxidizing and reducing agents.[2][3]

The primary degradation pathway for the dioxolane ring is hydrolysis, which is significantly accelerated in the presence of acid.[1][4] This reaction is reversible and results in the regeneration of the parent carbonyl compound (aldehyde or ketone) and ethylene glycol.[1]

Factors Influencing Dioxolane Ring Stability

Several factors influence the rate of acid-catalyzed hydrolysis and thus the overall stability of the dioxolane ring:

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution. The dioxolane ring is most labile at low pH and its stability increases as the pH approaches neutral and becomes basic.[1][2][5]

-

Structural Features: The substitution pattern on the dioxolane ring can impact its stability. Generally, 1,3-dioxanes (the six-membered ring analogues) are more stable than 1,3-dioxolanes.[2] Electron-donating groups attached to the original carbonyl carbon can stabilize the carbocation intermediate formed during hydrolysis, potentially increasing the rate of cleavage under acidic conditions.[2]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The polarity of the solvent and the availability of water can influence the rate of hydrolysis.

Degradation Pathways

The principal degradation pathway for the 1,3-dioxolane ring is acid-catalyzed hydrolysis. Other potential, though less common, degradation routes include thermal decomposition at elevated temperatures and ozonolysis.[1] Microbial degradation is also a possibility in certain environments.[1]

Acid-Catalyzed Hydrolysis

The mechanism of acid-catalyzed hydrolysis proceeds through several key steps:

-

Protonation: One of the oxygen atoms in the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). This protonation converts the hydroxyl group into a good leaving group (water).

-

Ring Opening: The C-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step.[4]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation and Cleavage: Subsequent deprotonation and cleavage of the second C-O bond regenerates the carbonyl compound and ethylene glycol, along with the acid catalyst.

Caption: Acid-catalyzed hydrolysis of a 1,3-dioxolane ring.

Quantitative Stability Data

The stability of the dioxolane ring is often quantified by its hydrolysis rate constant (k) under specific conditions. The following table summarizes representative data on the stability of dioxolane derivatives.

| Compound | Condition | Half-life (t₁/₂) | Rate Constant (k) | Reference |

| 2-Methyl-1,3-dioxolane | Acidic pH | Varies with pH | Increases as pH decreases | [1] |

| 2-Ethyl-4-methyl-1,3-dioxolane | pH 3 | Hours | - | [5] |

| 2-Ethyl-4-methyl-1,3-dioxolane | pH 7 | Questionable stability | - | [5] |

| 2-Ethyl-4-methyl-1,3-dioxolane | pH 9 | Stable | - | [5] |

| Dioxolane Nucleoside Analogues | pH < 1 | Comparable to phosphonate derivatives | - | [6] |

| Dioxolane Nucleoside Phosphonates | pH > 2 | - | 100-fold faster than nucleoside analogues | [6] |

Experimental Protocols for Stability Assessment

A systematic approach is required to accurately assess the stability of a dioxolane ring within a molecule of interest.

General Experimental Workflow

Caption: General workflow for assessing dioxolane ring stability.

Detailed Methodology for Hydrolysis Study

Objective: To determine the rate of hydrolysis of a dioxolane-containing compound at a specific pH and temperature.

Materials:

-

Dioxolane-containing compound of interest

-

Buffer solutions of desired pH (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

-

High-purity water

-

Organic solvent for stock solution (e.g., acetonitrile, methanol)

-

Quenching solution (e.g., sodium bicarbonate solution)

-

Analytical standards of the parent compound and expected degradation products

-

HPLC or GC system with a suitable column and detector

-

Constant temperature bath or incubator

-

pH meter

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the dioxolane-containing compound in a suitable organic solvent.

-

Reaction Solution Preparation: In a volumetric flask, add a known volume of the stock solution to a pre-equilibrated buffer solution at the desired temperature to achieve the target initial concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction kinetics.

-

Incubation: Place the reaction solution in a constant temperature bath or incubator.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction solution.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution to stop the hydrolysis (e.g., by neutralizing the acid).

-

Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC, GC) to determine the concentration of the remaining parent compound and the formation of degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time. From this data, determine the order of the reaction and calculate the hydrolysis rate constant (k). The half-life (t₁/₂) can then be calculated using the appropriate integrated rate law.

Dioxolane Rings in Molecules with Ester Functionality

When a molecule contains both a dioxolane ring and an ester functional group, the stability of each group is generally independent under most conditions. The dioxolane ring will remain sensitive to acidic conditions, while the ester group will be susceptible to both acid- and base-catalyzed hydrolysis.[7]

It is crucial to consider the potential for intramolecular catalysis, although this is not common. In specific molecular architectures, a nearby carboxylic acid group (formed from ester hydrolysis) could potentially catalyze the hydrolysis of the dioxolane ring.

Conclusion

The 1,3-dioxolane ring is a valuable protecting group, but its stability is highly pH-dependent. A thorough understanding of the factors influencing its stability and the mechanisms of its degradation is essential for the successful design of synthetic routes and the development of stable drug formulations. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of dioxolane-containing compounds, enabling researchers to make informed decisions to ensure the integrity of their molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dioxolane nucleosides and their phosphonate derivatives: synthesis and hydrolytic stability - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

A Comprehensive Guide to the Theoretical Conformational Analysis of Ethyl 3-(1,3-Dioxolane)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as Ethyl 3-(1,3-Dioxolane)hexanoate, which possesses multiple rotatable bonds and a chiral center, a thorough understanding of its conformational landscape is paramount for applications in drug design and materials science. This technical guide outlines a robust computational and experimental workflow for the in-depth theoretical conformational analysis of this compound. Due to the absence of specific published data for this molecule, this document serves as a detailed methodological protocol, providing a roadmap for researchers to conduct such an analysis. The guide covers the theoretical framework from initial molecular mechanics searches to high-level density functional theory (DFT) calculations, details protocols for experimental validation via NMR spectroscopy and X-ray crystallography, and provides standardized templates for data presentation.

Theoretical Calculation Methodology

A multi-step computational approach is recommended to efficiently and accurately explore the conformational space of this compound. This hierarchical strategy balances computational cost with accuracy, beginning with a broad search using a less intensive method, followed by refinement of promising candidates with higher-level theories.

Initial Conformational Search: Molecular Mechanics

The first step is to generate a diverse set of possible conformations. Molecular mechanics (MM) force fields offer a rapid method for exploring the potential energy surface.

-

Procedure:

-

Generate an initial 3D structure of this compound.

-

Employ a systematic or stochastic conformational search algorithm. A Monte Carlo or a low-mode search is often effective for acyclic flexibility.

-

Use a force field optimized for organic molecules, such as MMFF94s or AMBER (GAFF).[1] These force fields are well-parameterized for common organic functional groups including esters and acetals.[1]

-

The search should systematically rotate all significant dihedral angles (e.g., C-C bonds in the hexanoate chain, the C-O bond of the ester) to generate a large pool of conformers.

-

All generated conformers are then subjected to energy minimization.

-

The resulting unique conformers are ranked by their steric energy, and a subset (e.g., all conformers within a 10-15 kcal/mol window of the global minimum) is selected for the next stage of analysis.

-

Geometry Optimization: Density Functional Theory (DFT)

The geometries of the low-energy conformers identified by molecular mechanics are refined using the more accurate Density Functional Theory (DFT) method.

-

Procedure:

-

For each pre-optimized conformer from the MM search, perform a full geometry optimization using a DFT functional. The B3LYP functional is a common and robust choice for organic molecules.[2]

-

A Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for initial optimizations.[3][4]

-

To confirm that each optimized structure represents a true energy minimum on the potential energy surface, a vibrational frequency calculation must be performed. The absence of imaginary frequencies confirms a local minimum.

-

The zero-point vibrational energy (ZPVE) obtained from the frequency calculation should be used to correct the electronic energies.

-

Refinement of Relative Energies

To obtain highly accurate relative energies between the stable conformers, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated level of theory.

-

Procedure:

-

Employ a larger, more flexible basis set, such as 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ, to better describe the electron distribution.[3]

-

If the molecule is to be studied in a specific medium, a solvent model (e.g., the Polarizable Continuum Model, PCM) can be included in these single-point calculations to account for solvent effects.[6]

-

The final relative energies (ΔE) and Gibbs free energies (ΔG) of the conformers are calculated with respect to the global minimum.

Data Presentation

Quantitative results from the theoretical calculations should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Calculated Relative Energies of the Most Stable Conformers of this compound.

| Conformer ID | Relative Electronic Energy (ΔE, kcal/mol) | Relative ZPVE-Corrected Energy (ΔE₀, kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 75.8 |

| Conf-2 | 0.85 | 0.82 | 1.20 | 14.5 |

| Conf-3 | 1.20 | 1.15 | 1.85 | 5.3 |

| Conf-4 | 1.55 | 1.51 | 2.30 | 2.9 |

| Conf-5 | 1.90 | 1.84 | 2.80 | 1.5 |

Note: Data presented are hypothetical and for illustrative purposes only. Energies are calculated at the ωB97X-D/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.

Table 2: Key Geometrical Parameters for the Global Minimum Conformer (Conf-1) of this compound.

| Parameter | Atom(s) Involved | Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-O (ester) | 1.35 | |

| O-C (ethyl) | 1.45 | |

| C-C (backbone) | 1.53 - 1.54 | |

| Bond Angles (°) ** | ||

| O=C-O | 123.5 | |

| C-O-C (ester) | 116.0 | |

| O-C-O (dioxolane) | 105.0 | |

| Dihedral Angles (°) ** | ||

| O=C-C-C | 175.0 | |

| C-O-C-C (ethyl) | 179.5 | |

| C-C-C-C (backbone) | -178.0 (anti) | |

| O-C-C-O (dioxolane) | 35.0 (envelope) |

Note: Data presented are hypothetical and for illustrative purposes only. Geometries are from the B3LYP/6-31G(d) optimization.

Experimental Validation Protocols

Theoretical models must be validated by experimental data. For conformational analysis, NMR spectroscopy and X-ray crystallography are the most powerful techniques.

NMR Spectroscopy: NOE Analysis

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons (typically < 5 Å), making it an ideal tool for validating calculated conformations in solution.[7][8]

-

Methodology:

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃). The sample must be free of paramagnetic impurities, and dissolved oxygen should be removed by the freeze-pump-thaw method for optimal results with small molecules.[9]

-

Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. For a molecule of this size, a NOESY experiment is generally suitable.[9] A mixing time appropriate for small molecules (e.g., 300-800 ms) should be chosen to allow for the buildup of NOE cross-peaks.

-

Data Analysis:

-

Identify cross-peaks in the 2D spectrum, which indicate pairs of protons that are close in space.

-

The volume of each cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).

-

Measure the distances between key protons in the calculated low-energy conformers.

-

Compare the set of experimental NOE correlations with the inter-proton distances predicted for each calculated conformer. The conformer (or ensemble of conformers) that best matches the experimental NOE data is considered to be the most representative structure in solution.

-

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution 3D structure of a molecule in the solid state.[10][11] This allows for a direct and precise comparison of bond lengths, bond angles, and dihedral angles with the theoretically calculated values for a single conformation.

-

Methodology:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and typically involves slow evaporation of a solution of the compound in various solvents or solvent mixtures.[12] Crystals should ideally be at least 20-50 µm in all dimensions.[13]

-

Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates of the molecule in the crystal lattice.

-

Data Analysis: Compare the experimentally determined bond lengths, angles, and torsion angles with those from the calculated gas-phase conformers. While the solid-state structure may be influenced by crystal packing forces, it provides an invaluable benchmark for the accuracy of the computational method.

-

Mandatory Visualizations

Diagrams generated using Graphviz to illustrate molecular structure and logical workflows.

Caption: 2D structure of this compound.

Caption: Workflow for theoretical conformational analysis.

Conclusion

The conformational flexibility of this compound necessitates a detailed theoretical investigation to understand its structure-property relationships. The integrated computational and experimental workflow detailed in this guide provides a comprehensive framework for such an analysis. By combining molecular mechanics searches with high-level DFT calculations, a reliable model of the conformational landscape can be generated. Subsequent validation through NMR spectroscopy and single-crystal X-ray crystallography ensures that the theoretical model accurately reflects the molecule's behavior in solution and solid states, providing critical insights for researchers in medicinal chemistry and materials science.

References

- 1. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 2. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 6. sibran.ru [sibran.ru]

- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. excillum.com [excillum.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Potential Applications of Novel 1,3-Dioxolane Derivatives: A Technical Guide

The 1,3-dioxolane ring is a key heterocyclic motif present in numerous natural and synthetic compounds, serving as a versatile scaffold in drug discovery and development.[1] This technical guide provides an in-depth overview of the burgeoning applications of novel 1,3-dioxolane derivatives, with a focus on their therapeutic potential. The unique structural features of the 1,3-dioxolane ring can enhance biological activity, making these derivatives promising candidates for antimicrobial, antitumor, and other medicinal applications.[1]

Synthesis of Novel 1,3-Dioxolane Derivatives

The synthesis of 1,3-dioxolane derivatives is often achieved through the acetalization or ketalization of aldehydes and ketones with a suitable diol in the presence of an acid catalyst.[2] A common method involves the reaction of an aldehyde, such as salicylaldehyde, with commercially available diols.[3]

Experimental Protocol: Synthesis from Salicylaldehyde and Diols

This protocol outlines a general procedure for the synthesis of chiral and racemic 1,3-dioxolane derivatives.

Materials:

-

Salicylaldehyde

-

Commercially available chiral or racemic diols

-

Montmorillonite K10 clay (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification equipment

Procedure:

-

A mixture of salicylaldehyde (1.0 eq), the selected diol (1.1 eq), and a catalytic amount of Montmorillonite K10 is refluxed in toluene.

-

Water generated during the reaction is removed azeotropically using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford the pure 1,3-dioxolane derivative.[4]

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR, 1H and 13C), and Mass Spectrometry (MS), as well as elemental analysis.[5]

Antimicrobial Applications

Novel 1,3-dioxolane derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3] Their activity is often dependent on the nature and position of substituents on the dioxolane ring.[3]

Quantitative Data: Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The following table summarizes the MIC values for a series of novel 1,3-dioxolane derivatives against various bacterial and fungal strains.

| Compound | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1 | >1250 | >1250 | >1250 | >1250 | >1250 |

| 2 | 1250 | 625 | 1250 | 1250 | 625 |

| 3 | 625 | >1250 | >1250 | >1250 | 312.5 |

| 4 | 625 | 625 | 625 | 625 | 312.5 |

| 5 | 1250 | 625 | >1250 | >1250 | 625 |

| 6 | 625 | 625 | 1250 | 625 | 312.5 |

| 7 | >1250 | 1250 | >1250 | >1250 | 1250 |

| 8 | 625 | 625 | 1250 | 625 | 312.5 |

Data sourced from a study on new chiral and racemic 1,3-dioxolanes.[3][6] Notably, some of these compounds showed no activity against E. coli, K. pneumoniae, and P. mirabilis.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Synthesized 1,3-dioxolane derivatives

-

Bacterial and fungal strains (e.g., S. aureus, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific turbidity, then diluted to achieve a standardized final concentration in the test wells.

-

Serial Dilutions: The 1,3-dioxolane derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microbe growth without compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Antitumor and Multidrug Resistance (MDR) Modulation

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[2] P-gp, a member of the ATP-binding cassette (ABC) transporter family, actively removes a wide range of anticancer drugs from tumor cells, thereby reducing their efficacy.[7] Novel 1,3-dioxolane derivatives have emerged as effective modulators of MDR, capable of reversing this resistance.[2]

Mechanism of Action: P-gp Inhibition

Certain 1,3-dioxolane derivatives can interact with P-gp, inhibiting its efflux function.[2] This leads to an increased intracellular concentration of chemotherapeutic agents, resensitizing resistant cancer cells to the treatment.[8]

Experimental Protocol: Evaluation of MDR Reversal

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine both the cytotoxicity of compounds and their ability to reverse MDR.

Materials:

-

Drug-sensitive and drug-resistant cancer cell lines (e.g., human Caco-2 cells)

-

1,3-Dioxolane derivatives

-

Standard chemotherapeutic agent (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with:

-

The chemotherapeutic agent alone.

-

The 1,3-dioxolane derivative alone (to assess its own cytotoxicity).

-

A combination of the chemotherapeutic agent and the 1,3-dioxolane derivative.

-

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated, and the ability of the 1,3-dioxolane derivative to enhance the cytotoxicity of the chemotherapeutic agent in resistant cells is determined.[5][8]

Antiviral Applications

The potential of 1,3-dioxolane derivatives as antiviral agents has also been explored. For instance, N-9-oxypurine 1,3-dioxolane nucleosides have been synthesized and evaluated for their activity against various viruses. However, in some studies, these compounds did not exhibit significant antiviral activity against HIV, HBV, HSV-1, HSV-2, or HCMV.[9] Further research and structural modifications may be necessary to unlock their potential in this area.

Conclusion

Novel 1,3-dioxolane derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antibacterial and antifungal agents, coupled with their ability to modulate multidrug resistance in cancer cells, positions them as valuable leads for the development of new therapeutics. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring their potential in other therapeutic areas. The synthetic versatility of the 1,3-dioxolane scaffold offers ample opportunities for the creation of diverse chemical libraries for biological screening.

References

- 1. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

protocol for acid-catalyzed synthesis of Ethyl 3-(1,3-Dioxolane)hexanoate

Abstract

This application note details a robust and efficient protocol for the synthesis of Ethyl 3-(1,3-Dioxolane)hexanoate via the acid-catalyzed ketalization of ethyl 3-oxohexanoate. The ketone functionality of the β-keto ester is selectively protected using ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH). This protection strategy is crucial in multi-step organic syntheses where the ketone's reactivity needs to be masked to allow for selective transformations at other functional groups, such as the ester moiety.[1][2] The protocol employs a Dean-Stark apparatus to effectively remove water, driving the reversible reaction towards the formation of the desired ketal product.[1] This method is widely applicable in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

Introduction

In organic synthesis, the selective protection of functional groups is a fundamental strategy for achieving desired chemical transformations in molecules with multiple reactive sites.[1] The carbonyl group of a ketone is generally more electrophilic and reactive towards nucleophiles than the carbonyl group of an ester.[1] Therefore, in molecules containing both functionalities, such as ethyl 3-oxohexanoate, it is often necessary to protect the ketone to perform selective reactions at the ester.

The formation of a cyclic ketal using ethylene glycol is a common and effective method for protecting ketones and aldehydes.[3] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and is reversible.[1][4] To achieve high yields of the protected product, the equilibrium must be shifted towards the product side. This is commonly accomplished by the continuous removal of the water byproduct through azeotropic distillation, for which a Dean-Stark apparatus is ideally suited.[1][2]

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate for further synthetic elaborations.

Experimental Workflow

The overall workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Ethyl 3-oxohexanoate | 1.0 eq | Starting β-keto ester[5] |

| Ethylene Glycol | 1.2 - 1.5 eq | Slight excess to drive the reaction |

| p-Toluenesulfonic acid (TsOH) | 0.01 - 0.05 eq | Catalytic amount[1] |

| Toluene | ~5 mL per mmol of keto ester | Solvent for azeotropic water removal[4] |

| Reaction Conditions | ||

| Temperature | Reflux (~110-120 °C) | To facilitate azeotropic distillation |

| Reaction Time | 4 - 8 hours | Monitor by TLC or GC |

| Product Characterization | ||

| Molecular Formula | C₁₀H₁₈O₄ | |

| Molecular Weight | 202.25 g/mol | |

| Expected Yield | 85 - 95% | Based on similar ketalization reactions[4] |

| Purity | >95% | After column chromatography |

Experimental Protocol

Materials:

-

Ethyl 3-oxohexanoate (C₈H₁₄O₃, MW: 158.19 g/mol )[5]

-

Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol )

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O, MW: 190.22 g/mol )

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-oxohexanoate.

-

Add toluene as the solvent.

-

Add ethylene glycol (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

-

-

Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully add saturated aqueous sodium bicarbonate solution to neutralize the TsOH catalyst. Be cautious of potential gas evolution.

-